molecular formula C15H20N4O2S B2745863 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-90-8

5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2745863
CAS No.: 863002-90-8
M. Wt: 320.41
InChI Key: ROHOVPKONYOKJQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-d]pyrimidine class, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. The structure includes:

  • 5-Butylthio: A sulfur-containing alkyl chain that increases lipophilicity, impacting solubility and membrane permeability .
  • 1,3-Dimethyl: Methyl groups at N1 and N3 positions likely improve stability against enzymatic degradation .

The compound’s molecular formula is C₁₅H₂₀N₄O₂S (inferred from analogous structures in ), with a molecular weight of ~320.4 g/mol. Its synthesis likely involves cyclization strategies similar to those described for pyrimido[4,5-d]pyrimidines (e.g., microwave-assisted [4+2] cycloadditions or multi-step functionalization of aminouracils) .

Properties

IUPAC Name

5-butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-5-8-22-13-10-12(16-11(17-13)9-6-7-9)18(2)15(21)19(3)14(10)20/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHOVPKONYOKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and aryl halides.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The structural features of 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suggest potential anticancer activity due to its ability to interact with various biological targets involved in cancer progression.
  • Antiviral Activity : Similar compounds have been investigated for their ability to inhibit viral replication. The presence of the pyrimidine ring system is often associated with antiviral properties.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study A derivative similar to 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione showed IC50 values in the low micromolar range against various cancer cell lines.
Antiviral Research In vitro studies demonstrated that pyrimidine derivatives exhibited significant antiviral activity against several viruses by inhibiting their replication.
Enzyme Inhibition Tests The compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways, showing promising results.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. Modifications to the side chains (e.g., butylthio and cyclopropyl groups) can enhance its biological activity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name 5-Position Substituent 7-Position Substituent Key Properties/Activities Reference
5-(Butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione Butylthio (S-C₄H₉) Cyclopropyl High lipophilicity (estimated logP ~3.5)
5-Mercapto-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione Mercapto (SH) Cyclopropyl Reactive thiol group; potential for disulfide formation
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione CF₃ N/A Electron-withdrawing; enhances metabolic resistance
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Piperidinylmethyl N/A Anti-mycobacterial activity (tuberculosis)
Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives (e.g., Compound 18) Varied aryl/alkyl Varied substituents EGFR L858R/T790M inhibition (anticancer)

Structural and Electronic Differences

  • 5-Position Variability: Butylthio (target compound): Enhances lipophilicity compared to smaller groups like mercapto () or polar amino substituents (). This may improve blood-brain barrier penetration but reduce aqueous solubility . Trifluoromethyl (): Electron-withdrawing nature alters electronic distribution, increasing resistance to oxidative metabolism.
  • 7-Cyclopropyl : Rare in literature compared to aryl (e.g., 4-chlorobenzoyl in ) or alkyl groups. Cyclopropane’s ring strain may enhance binding selectivity in biological targets .

Physicochemical Properties

  • Lipophilicity : Butylthio increases logP compared to mercapto (SH) or hydroxyethyl () groups, affecting pharmacokinetics.
  • Metabolic Stability : The 7-cyclopropyl group may reduce cytochrome P450-mediated oxidation, as seen in cyclopropane-containing drugs .

Biological Activity

5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-component reactions (MCRs) which are advantageous for producing complex heterocycles efficiently. One common method utilizes uracil derivatives as starting materials to create diverse pyrimidine structures with significant biological properties .

Biological Activity

The biological activity of this compound has been explored through various studies highlighting its potential pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the inhibition of bacterial DNA synthesis and cell wall formation .

Antitumor Activity

Studies have reported that pyrimidine derivatives can act as inhibitors of key enzymes involved in tumor growth. For example, compounds in this class have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests a potential role in cancer treatment by disrupting the proliferation of tumor cells .

Antioxidant Properties

The antioxidant capacity of 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has also been investigated. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. Preliminary studies indicate that this compound may scavenge free radicals effectively, contributing to its protective effects against cellular damage .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of related compounds:

Study Findings
Shafi et al. (2020)Identified antimicrobial properties against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Ahmad et al. (2020)Reported that derivatives showed significant cytotoxic activity against various cancer cell lines with IC50 values as low as 15 µM .
Khan et al. (2021)Found that certain analogs exhibited potent antioxidant activity with an IC50 value of 25 µg/mL in DPPH radical scavenging assays .

Q & A

Q. What are the recommended synthetic routes for 5-(butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step cyclocondensation reactions. A common approach includes:

  • Step 1: Formation of the pyrimidine core via condensation of thiourea derivatives with cyclopropane-containing precursors under acidic conditions.
  • Step 2: Introduction of the butylthio group via nucleophilic substitution, using reagents like butylthiol in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Methylation at the 1,3-positions using methyl iodide or dimethyl sulfate under reflux in aprotic solvents (e.g., DMF) .

Optimization Strategies:

  • Temperature Control: Maintain 50–80°C during cyclization to avoid side reactions .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)Reference
CyclocondensationThiourea, HCl, 70°C65–75
ThioalkylationButylthiol, K₂CO₃, DMF80–85
MethylationCH₃I, DMF, 60°C70–75

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies protons on the cyclopropyl, butylthio, and methyl groups. For example, cyclopropyl protons appear as multiplet peaks at δ 1.2–1.5 ppm .
    • ¹³C NMR: Confirms carbonyl (C=O) carbons at δ 160–170 ppm and sulfur-linked carbons at δ 35–45 ppm .
  • Infrared Spectroscopy (IR): Detects C=O stretches (~1680–1700 cm⁻¹) and C-S bonds (~650–700 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass (e.g., [M+H]+ expected at m/z 376.18) .

Data Cross-Validation:
Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variations in assay design or compound purity. Key strategies include:

  • Standardized Assay Protocols:
    • Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent incubation times .
    • Include positive controls (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .
  • Purity Verification:
    • Employ HPLC (>98% purity) to rule out impurities affecting bioactivity .
  • Mechanistic Studies:
    • Perform enzyme inhibition assays (e.g., kinase profiling) to identify specific targets, reducing variability from phenotypic screens .

Case Example:
If antiviral activity conflicts, test against standardized viral strains (e.g., HIV-1 IIIB) and use RT-PCR to quantify viral load reduction .

Q. What strategies are employed to study the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use software (AutoDock Vina) to model binding to targets like DNA topoisomerase II. Focus on the pyrimidine core’s hydrogen-bonding with active sites .
  • Surface Plasmon Resonance (SPR):
    • Immobilize the target protein on a chip to measure real-time binding kinetics (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC):
    • Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and mechanism .

Validation:
Correlate in silico predictions with in vitro data. For example, if docking suggests binding to a hydrophobic pocket, mutate key residues (e.g., Phe to Ala) to test activity loss .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Derivatization:
    • Introduce polar groups (e.g., hydroxyls) via substitution at the 5-position while retaining core activity .
  • Formulation Strategies:
    • Use nanoemulsions or liposomes to encapsulate the compound, enhancing lymphatic absorption .
  • Pharmacokinetic Profiling:
    • Conduct ADME assays in rodent models: measure plasma half-life (t½) and bioavailability (F%) via LC-MS/MS .

Example Protocol:

  • Solubility Test: Dissolve in PEG-400 (10% v/v) and assess via shake-flask method .
  • Bioavailability: Administer orally (10 mg/kg) and compare AUC with intravenous dosing .

Q. What computational methods are suitable for predicting the metabolic pathways of this compound?

Methodological Answer:

  • Software Tools:
    • Use Schrödinger’s ADMET Predictor or MetaDrug to identify Phase I (oxidation at sulfur) and Phase II (glucuronidation) metabolism .
  • Density Functional Theory (DFT):
    • Calculate activation energies for potential metabolic reactions (e.g., CYP450-mediated oxidation) .
  • In Vitro Validation:
    • Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .

Key Metabolites to Monitor:

  • Sulfoxide derivatives (via S-oxidation) .
  • Demethylated products (loss of 1,3-methyl groups) .

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